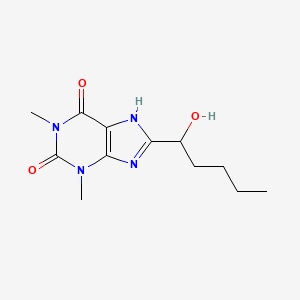
8-(1-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its neuroprotective properties and has been studied for its effects on cognitive impairments and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 1-bromopentanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-bromopentanol attacks the purine ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(1-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be
Properties
CAS No. |
61639-82-5 |
|---|---|
Molecular Formula |
C12H18N4O3 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
8-(1-hydroxypentyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-4-5-6-7(17)9-13-8-10(14-9)15(2)12(19)16(3)11(8)18/h7,17H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
SSUNDEPSTMAWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















